molecular formula C9H5F3N2O2 B1395558 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 784144-05-4

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B1395558
CAS No.: 784144-05-4
M. Wt: 230.14 g/mol
InChI Key: FBBGQODGGJJBTK-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid represents a convergence of several important trends in heterocyclic chemistry that emerged throughout the late 20th and early 21st centuries. The broader azaindole framework, of which this compound is a member, has experienced significant growth in pharmaceutical applications, particularly as kinase inhibitors contributing to drug discovery and innovation. The systematic exploration of fluorinated heterocycles gained momentum as researchers recognized the unique electronic properties imparted by fluorine substitution, leading to enhanced metabolic stability and altered pharmacokinetic profiles in bioactive compounds.

The specific trifluoromethyl-substituted azaindole derivatives emerged from targeted synthetic programs aimed at developing pharmaceutical intermediates with improved properties. According to chemical database records, compounds within this structural class were first synthesized and characterized in the early 2000s, with this compound being formally documented in chemical registries by 2010. The compound's development was driven by the recognized importance of trifluoromethyl groups in enhancing drug efficacy and specificity, particularly in pharmaceutical targets addressing neurological and cardiovascular conditions.

The historical significance of this compound is further underscored by its role in fragment-based drug discovery programs, where azaindole scaffolds have been employed as privileged structures for kinase inhibition. The systematic incorporation of fluorinated substituents into heterocyclic frameworks represents a broader strategic approach in medicinal chemistry, leveraging the unique properties of fluorine to modulate biological activity and pharmacological profiles.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends across multiple dimensions of chemical research and application. As a member of the azaindole family, this compound exemplifies the growing importance of bicyclic nitrogen-containing heterocycles in contemporary synthetic chemistry. The azaindole framework itself has emerged as a privileged structure in medicinal chemistry, serving as a versatile scaffold for the development of kinase inhibitors and other bioactive molecules.

The incorporation of the trifluoromethyl group at the 5-position significantly enhances the compound's utility in pharmaceutical development by imparting unique electronic properties that influence both chemical reactivity and biological activity. Trifluoromethyl substituents are widely recognized for their ability to enhance thermal stability and chemical resistance, properties that extend the compound's applications beyond pharmaceutical chemistry into materials science. These characteristics make the compound valuable in the development of advanced polymers and coatings that benefit from enhanced durability and performance characteristics.

The carboxylic acid functionality at the 2-position provides additional synthetic versatility, enabling further functionalization through standard carboxylic acid chemistry, including esterification, amidation, and coupling reactions. This functional group also contributes to the compound's utility as an analytical reagent, where it can aid in detection and quantification protocols in laboratory settings. The compound's role extends to environmental science applications, where fluorinated heterocycles are studied for their environmental behavior and potential applications in remediation technologies.

Furthermore, the compound serves as a key intermediate in synthetic programs targeting more complex heterocyclic systems, demonstrating its importance as a building block in heterocyclic synthesis. The successful development of synthetic methodologies for accessing such fluorinated azaindole derivatives has contributed to the broader understanding of heterocyclic chemistry and the development of new synthetic strategies for complex molecule construction.

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for bicyclic heterocyclic systems. The compound's primary name reflects its structural hierarchy, beginning with the pyrrolo[2,3-b]pyridine core system, which defines the fundamental bicyclic framework. The numerical indicators [2,3-b] specify the fusion pattern between the pyrrole and pyridine rings, indicating that the pyrrole ring is fused to the pyridine ring at positions 2 and 3 of the pyridine system.

The substitution pattern is systematically indicated through positional numbering, with the trifluoromethyl group located at position 5 and the carboxylic acid functionality at position 2. Alternative nomenclature systems recognize this compound as 5-(trifluoromethyl)-7-azaindole-2-carboxylic acid, reflecting the azaindole classification system where the nitrogen atom in the six-membered ring is designated as the aza-substitution. This alternative naming convention emphasizes the compound's relationship to the indole structural framework and its classification within the broader azaindole family.

Chemical database identifiers provide additional classification parameters, with the compound assigned Chemical Abstracts Service number 784144-05-4 and MDL number MFCD15529028. The International Chemical Identifier key FBBGQODGGJJBTK-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and chemical informatics applications. The Simplified Molecular Input Line Entry System representation provides a linear notation for the molecular structure, facilitating computational chemistry applications and database management.

Within the broader classification of heterocyclic compounds, this molecule belongs to the bicyclic nitrogen heterocycle category, specifically the fused pyrrole-pyridine systems. The presence of the trifluoromethyl substituent places it within the fluorinated heterocycle subcategory, while the carboxylic acid functionality classifies it as a heteroaryl carboxylic acid.

Structural Isomers and Related Azaindole Derivatives

The structural landscape surrounding this compound encompasses a diverse array of positional isomers and related azaindole derivatives that collectively demonstrate the versatility of the azaindole framework. A direct positional isomer, 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, represents an alternative substitution pattern where the trifluoromethyl group occupies the 6-position rather than the 5-position. This isomeric relationship illustrates how subtle structural modifications can lead to compounds with potentially different chemical and biological properties while maintaining the core azaindole framework.

The parent compound 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid serves as the fundamental structural template from which the trifluoromethyl-substituted derivative is derived. With molecular formula C8H6N2O2 and molecular weight 162.15 grams per mole, this unsubstituted analog provides a baseline for understanding the electronic and steric effects introduced by trifluoromethyl substitution. The comparison between substituted and unsubstituted derivatives offers insights into structure-activity relationships and the specific contributions of fluorinated substituents to overall molecular properties.

Additional structural relationships exist with other azaindole regioisomers, including 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, which represents a different fusion pattern between the pyrrole and pyridine ring systems. This regioisomer, with Chemical Abstracts Service number 24334-20-1, demonstrates how alterations in ring fusion geometry can create distinct molecular architectures while preserving the basic bicyclic nitrogen heterocycle motif. The systematic study of such regioisomeric relationships has contributed to the development of comprehensive synthetic methodologies for accessing diverse azaindole derivatives.

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Substitution Pattern
This compound 784144-05-4 C9H5F3N2O2 230.14 5-CF3, 2-COOH
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid 952182-22-8 C9H5F3N2O2 230.14 6-CF3, 2-COOH
1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid 136818-50-3 C8H6N2O2 162.15 2-COOH
1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 24334-20-1 C8H6N2O2 162.15 2-COOH

The development of synthetic methodologies for accessing these diverse azaindole structures has been a significant focus of heterocyclic chemistry research. Recent advances in palladium-catalyzed cross-coupling reactions have enabled the selective functionalization of azaindole cores, allowing for the systematic introduction of various substituents at specific positions. These synthetic developments have facilitated the exploration of structure-activity relationships within the azaindole family and have contributed to the identification of compounds with enhanced biological activities.

Contemporary research has also explored the synthesis of multiply substituted azaindole derivatives, including 3,5-disubstituted and 3,6-disubstituted analogs. These more complex derivatives demonstrate the potential for creating highly functionalized azaindole scaffolds with tailored properties for specific applications. The systematic investigation of such derivatives has revealed important insights into the electronic and steric effects of various substituent combinations and their impact on biological activity and chemical reactivity.

Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)5-1-4-2-6(8(15)16)14-7(4)13-3-5/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBGQODGGJJBTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=NC=C1C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716569
Record name 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784144-05-4
Record name 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids, followed by cyclization to form the desired product . The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the trifluoromethylated product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the development of more efficient catalysts and reagents can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydride, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under controlled temperatures and pressures .

Major Products

The major products formed from these reactions include various substituted pyrrolo[2,3-b]pyridine derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Table 1: Comparison of Substituent Impact on Pyrrolo-Pyridine Carboxylic Acids

Compound Name Substituent(s) Position(s) Molecular Weight Key Properties/Applications Reference CAS
This compound -CF₃, -COOH 5, 2 230.15 Protein degrader building block 784144-05-4
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid -Cl, -COOH 5, 2 210.61 Intermediate for kinase inhibitors N/A
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid -OCH₃, -COOH 5, 2 222.19 Enhanced solubility due to -OCH₃ N/A
5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid -CF₃, -COOH 5, 2 230.15 Different ring fusion (3,2-b vs. 2,3-b) 920979-05-1
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid -CF₃, -COOH 5, 3 230.15 Altered electronic properties 1171920-15-2

Key Observations :

  • Trifluoromethyl (-CF₃) vs. Chloro (-Cl)/Methoxy (-OCH₃) : The -CF₃ group in the target compound provides stronger electron-withdrawing effects compared to -Cl or -OCH₃, enhancing metabolic stability and influencing binding interactions in biological targets .
  • Position of Carboxylic Acid : The 2-carboxylic acid isomer (target compound) exhibits distinct electronic and steric properties compared to the 3-carboxylic acid variant (CAS 1171920-15-2), which may alter its reactivity in coupling reactions .

Ring Fusion and Isomerism

The pyrrolo-pyridine scaffold varies in ring fusion patterns (e.g., [2,3-b], [2,3-c], or [3,2-b]), which shift nitrogen positions and electronic distributions:

  • Pyrrolo[2,3-b]pyridine (target compound): Nitrogen atoms at positions 1 (pyrrole) and 4 (pyridine).
  • Pyrrolo[2,3-c]pyridine : Nitrogen atoms at positions 1 (pyrrole) and 5 (pyridine), altering hydrogen-bonding capabilities .
  • Pyrrolo[3,2-b]pyridine : Nitrogen atoms at positions 3 (pyrrole) and 4 (pyridine), impacting π-stacking interactions .

Pharmacological Relevance

  • Pexidartinib Analogs: The pyrrolo[2,3-b]pyridine core is present in pexidartinib hydrochloride (Turalio®), an FDA-approved drug for TGCT.

Biological Activity

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (TFMPCA) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of TFMPCA, including its molecular characteristics, mechanisms of action, and relevant research findings.

Structural Information

  • Molecular Formula : C9_9H5_5F3_3N2_2O2_2
  • Molecular Weight : 230.15 g/mol
  • Melting Point : 328–330 °C
  • SMILES Notation : C1=C2C=C(NC2=NC=C1C(F)(F)F)C(=O)O
  • InChIKey : FBBGQODGGJJBTK-UHFFFAOYSA-N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+231.03760146.4
[M+Na]+253.01954155.0
[M+NH4]+248.06414150.6
[M+K]+268.99348153.3
[M-H]-229.02304140.9

TFMPCA has been studied for its role as a phosphodiesterase (PDE) inhibitor, specifically targeting PDE4B, which is implicated in inflammatory responses and various central nervous system (CNS) disorders. The compound's trifluoromethyl group enhances its pharmacological properties by increasing lipophilicity and metabolic stability, which can lead to improved bioavailability.

In Vitro Studies

  • PDE4B Inhibition : TFMPCA derivatives have shown significant inhibitory activity against PDE4B, with certain compounds demonstrating a notable reduction in tumor necrosis factor-alpha (TNF-α) release from macrophages exposed to pro-inflammatory stimuli . This inhibition suggests potential therapeutic applications in treating inflammatory diseases.
  • FGFR Inhibition : Recent studies have identified TFMPCA derivatives as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are often overexpressed in various cancers . For instance, one derivative exhibited IC50 values against FGFR1–4 ranging from 7 to 712 nM, indicating promising anti-cancer activity through the inhibition of cell proliferation and induction of apoptosis in breast cancer cell lines .

Case Studies

  • Case Study on Inflammatory Response : A study evaluated the effect of TFMPCA on macrophages subjected to lipopolysaccharide (LPS) treatment. The results indicated that TFMPCA significantly inhibited TNF-α production, showcasing its potential as an anti-inflammatory agent .
  • Cancer Therapy Research : In another study focusing on FGFR inhibition, TFMPCA derivatives were tested against several cancer cell lines, including MDA-MB-231 and MCF-7. The results demonstrated that these compounds not only inhibited cell proliferation but also reduced migration and invasion capabilities of the cancer cells .

Summary of Biological Activities

Activity TypeTarget/MechanismResult/IC50 Values
PDE4B InhibitionAnti-inflammatorySignificant reduction in TNF-α release
FGFR InhibitionCancer therapyIC50 values: FGFR1 (7 nM), FGFR2 (9 nM), FGFR3 (25 nM), FGFR4 (712 nM)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, and how do reaction conditions influence yield?

  • The compound can be synthesized via multi-step pathways involving decarboxylation, hydrolysis, or coupling reactions. For example, ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate derivatives undergo deamination, hydrolysis, and decarboxylation to yield structurally similar pyrrolo-pyridine scaffolds . Reaction optimization, such as using thionyl chloride for carboxylic acid activation followed by ammonia treatment, has been employed to improve yields (e.g., 94% yield in analogous syntheses) . Temperature control (e.g., 80°C for 15 minutes) and solvent selection (e.g., tetrahydrofuran) are critical to avoid side reactions .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • High-Performance Liquid Chromatography (HPLC) and LCMS are standard for purity assessment (>97% purity in some studies) . 1H NMR (400 MHz, DMSO-d6) is used to confirm structural features, with characteristic peaks for the pyrrolo-pyridine core (e.g., δ 13.99 ppm for NH protons) and trifluoromethyl groups . Melting point analysis (e.g., 287.5–293.5°C for related compounds) provides additional validation .

Q. What are the key challenges in handling and storing this compound?

  • The compound’s sensitivity to moisture and light necessitates storage under inert conditions (argon or nitrogen). Derivatives with reactive groups (e.g., esters) may require low-temperature storage (-20°C) to prevent hydrolysis . Contamination risks during synthesis (e.g., residual solvents like thionyl chloride) must be mitigated via rigorous vacuum drying .

Advanced Research Questions

Q. How can contradictory NMR data for pyrrolo-pyridine derivatives be resolved during structural elucidation?

  • Discrepancies in chemical shifts (e.g., NH proton signals) may arise from solvent effects or tautomerism. For example, DMSO-d6 can induce peak broadening for NH groups, while deuterated methanol may resolve splitting. Comparative analysis with structurally validated analogs (e.g., 3-methyl-4-(6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-2-carboxylic acid ) and 2D NMR techniques (COSY, HSQC) are recommended .

Q. What strategies optimize the coupling of this compound to biomolecules for drug discovery?

  • Activation of the carboxylic acid group using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in anhydrous DMF with N-methylmorpholine facilitates amide bond formation with amines (e.g., L-glutamate diethyl ester, 63% yield) . Steric hindrance from the trifluoromethyl group may require prolonged reaction times or elevated temperatures (50–60°C) .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties in preclinical studies?

  • The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation. However, it may increase lipophilicity, affecting solubility. In vitro metabolic assays using liver microsomes and LC-MS/MS profiling are used to track metabolites like 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde , which retains the core scaffold .

Q. What computational methods predict the binding affinity of this compound to enzymatic targets (e.g., MTH1 inhibitors)?

  • Docking studies (AutoDock Vina) and molecular dynamics simulations (AMBER) are employed to model interactions with targets like MutT Homologue 1 (MTH1). The carboxylic acid group often forms hydrogen bonds with active-site residues (e.g., Lys-34), while the trifluoromethyl group contributes to hydrophobic packing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 2
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5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

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